3-Amino-4-(2,4,6-trimethylphenyl)butyric Acid

Description

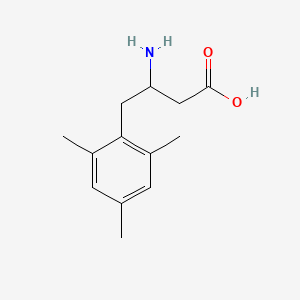

3-Amino-4-(2,4,6-trimethylphenyl)butyric acid is a β-amino acid derivative characterized by a butyric acid backbone substituted with an amino group at the third carbon and a 2,4,6-trimethylphenyl group at the fourth position.

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

3-amino-4-(2,4,6-trimethylphenyl)butanoic acid |

InChI |

InChI=1S/C13H19NO2/c1-8-4-9(2)12(10(3)5-8)6-11(14)7-13(15)16/h4-5,11H,6-7,14H2,1-3H3,(H,15,16) |

InChI Key |

PBNDXGAMWWMLCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC(CC(=O)O)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(2,4,6-trimethylphenyl)butyric Acid typically involves multi-step organic reactions One common method starts with the alkylation of 2,4,6-trimethylbenzene with a suitable halogenated butyric acid derivative under basic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically affecting the amino group or the alkyl chain.

Reduction: Reduction reactions may target the carbonyl groups if present in derivatives of the compound.

Substitution: The aromatic ring can participate in electrophilic substitution reactions due to the presence of electron-donating methyl groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents under acidic conditions.

Major Products: The major products depend on the specific reactions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-4-(2,4,6-trimethylphenyl)butyric Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain amino acids makes it a useful tool in biochemical assays.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its properties may be exploited in the manufacture of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2,4,6-trimethylphenyl)butyric Acid involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s key structural differentiator is the 2,4,6-trimethylphenyl group , which contrasts with substituents in analogs:

*Calculated based on molecular formula.

Physicochemical Properties

Note: The trimethylphenyl derivative’s low solubility may require formulation aids (e.g., cyclodextrins) for drug delivery.

Research Findings and Trends

Crystallography Advances: Tools like OLEX2 enable rapid structural analysis of β-amino acids, aiding in the optimization of stereochemical purity .

Biological Activity

3-Amino-4-(2,4,6-trimethylphenyl)butyric acid (commonly referred to as 3-Amino-4-TMPB) is an organic compound characterized by its amino and carboxylic acid functional groups attached to a butyric acid chain, with a unique substitution pattern on the phenyl ring. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in therapeutic applications.

- Molecular Weight : Approximately 229.31 g/mol

- Structure : Contains an amino group (-NH2) and a carboxylic acid group (-COOH), influencing its reactivity and biological interactions.

Biological Activities

Research indicates that 3-Amino-4-TMPB exhibits various biological activities, including:

1. Antimicrobial Activity

Studies have shown that 3-Amino-4-TMPB possesses antimicrobial properties, potentially effective against various bacterial strains. The mechanism may involve interaction with microbial cell membranes or specific molecular targets within the pathogens.

2. Modulation of Enzyme Activity

The compound may modulate enzyme activities through hydrogen bonding from the amino group and ionic interactions from the carboxylic acid group. This modulation can influence various biochemical pathways, suggesting potential therapeutic effects in metabolic disorders.

3. Hypoglycemic Effects

Recent studies indicate that derivatives of 3-Amino-4-TMPB may promote insulin secretion, thereby exhibiting hypoglycemic effects. For instance, a modified derivative demonstrated significant antidiabetic activity in diabetic mouse models, outperforming standard treatments like metformin at certain dosages .

Research Findings and Case Studies

The following table summarizes key research findings related to the biological activity of 3-Amino-4-TMPB:

The biological activity of 3-Amino-4-TMPB is attributed to several mechanisms:

- Enzyme Interaction : The compound's functional groups facilitate interactions with enzymes, potentially altering their activity.

- Cell Membrane Disruption : The hydrophobic nature of the trimethylphenyl group may enable the compound to disrupt bacterial membranes.

- Hormonal Modulation : Its ability to influence insulin secretion suggests interactions with hormonal pathways involved in glucose metabolism.

Future Directions

Further research is warranted to explore:

- The full spectrum of biological activities across different cell types.

- Long-term effects and safety profiles in vivo.

- Potential synergistic effects when combined with other therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.